(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 145206-40-2
VCID: VC21132168
InChI: InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O
Molecular Formula: C12H17NO5
Molecular Weight: 255.27 g/mol

(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

CAS No.: 145206-40-2

Cat. No.: VC21132168

Molecular Formula: C12H17NO5

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid - 145206-40-2

Specification

CAS No. 145206-40-2
Molecular Formula C12H17NO5
Molecular Weight 255.27 g/mol
IUPAC Name (2S)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
Standard InChI Key YWLUWSMJXXBOLV-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=CO1)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator